molecular formula C12H13F2N5O3 B4360925 methyl 4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate

methyl 4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate

Cat. No.: B4360925
M. Wt: 313.26 g/mol
InChI Key: FVNVXUFFPNPEKJ-UHFFFAOYSA-N
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Description

Methyl 4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate is a synthetic compound characterized by its unique molecular structure, featuring two pyrazole rings with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of methyl 4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate typically involves the reaction of difluoromethyl-pyrazole derivatives with appropriate acylating agents under controlled conditions. A common synthetic route includes:

  • Formation of the difluoromethyl-pyrazole intermediate.

  • Acylation with a suitable carboxylate to form the final product. Industrial Production Methods : The industrial production of this compound can be scaled by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions: : Methyl 4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: : This compound can be oxidized to introduce additional functional groups or modify existing ones.

  • Reduction: : Reduction reactions can be used to modify the difluoromethyl or carbonyl groups.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur at the pyrazole rings. Common Reagents and Conditions : These reactions typically utilize reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles under appropriate conditions. Major Products : Major products formed from these reactions include modified pyrazole derivatives with altered functional groups, potentially enhancing the compound's properties or introducing new functionalities.

Scientific Research Applications

Methyl 4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate finds applications in several scientific domains:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

  • Biology: : Employed in biological assays to study enzyme interactions and inhibitor effects.

  • Medicine: : Investigated for potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.

  • Industry: : Utilized in the development of new materials with specific properties, such as improved thermal stability or chemical resistance.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, often involving binding to enzyme active sites or receptor domains. The presence of the difluoromethyl and carbonyl groups enhances its binding affinity and specificity, leading to altered activity of the target molecules. Pathways involved include inhibition of enzymatic activity, modulation of receptor functions, and interference with cellular signaling mechanisms.

Comparison with Similar Compounds

When compared to similar compounds, methyl 4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate exhibits unique properties such as enhanced stability and specificity due to its difluoromethyl group. Similar compounds might include:

  • Methyl 4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxylate: : Lacking the difluoromethyl group.

  • Ethyl 4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate: : Having an ethyl ester instead of a methyl ester. These similarities and differences highlight the distinct characteristics and potential advantages of this compound.

Feel free to dive into any specific section further or ask about something more precise. This compound definitely packs a punch when it comes to versatility and applicability.

Properties

IUPAC Name

methyl 4-[[1-(difluoromethyl)pyrazole-3-carbonyl]amino]-1-ethylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2N5O3/c1-3-18-6-8(9(17-18)11(21)22-2)15-10(20)7-4-5-19(16-7)12(13)14/h4-6,12H,3H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNVXUFFPNPEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)OC)NC(=O)C2=NN(C=C2)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate
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methyl 4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate
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methyl 4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate
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methyl 4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate
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methyl 4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate
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methyl 4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate

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